molecular formula C17H13N3O2S2 B4642496 3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B4642496
M. Wt: 355.4 g/mol
InChI Key: FCGRGHDUBXUJHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound's synthesis process often involves complex organic reactions, including domino 1,3-dipolar cycloaddition and elimination, serving as a scaffold for the creation of highly functionalised derivatives. For instance, the synthesis of related isoxazole-annulated heterocycles and pyridinyl isoxazoles demonstrates the compound's versatility in generating a wide range of chemical entities (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's properties and reactivity. Techniques such as NMR, IR, and Mass Spectrometry play a vital role in determining the structure of synthesized compounds. Studies have detailed the structural elucidation of similar compounds, highlighting the importance of these analytical techniques in confirming molecular structures (Poręba & Wietrzyk, 2012).

Chemical Reactions and Properties

The compound's chemical reactivity includes its participation in various organic reactions, leading to the synthesis of novel derivatives. This includes the formation of pyridothienopyrimidine and thienopyridine derivatives through reactions with active methylene compounds, highlighting its potential as a precursor for the synthesis of pharmacologically relevant molecules (Rateb, 2014).

Physical Properties Analysis

The physical properties of the compound, such as melting point, solubility, and crystalline structure, are essential for its application in material science and pharmaceutical formulation. Although specific data for 3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is not readily available, related studies on isoxazolo[5,4-b]pyridines provide insights into methodologies for analyzing these properties (Volochnyuk et al., 2010).

properties

IUPAC Name

3-methyl-6-thiophen-2-yl-N-(thiophen-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-10-15-12(16(21)18-9-11-4-2-6-23-11)8-13(14-5-3-7-24-14)19-17(15)22-20-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGRGHDUBXUJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
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3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
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3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

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